4,5-Dihydro-6H-cyclopenta[b]furan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-6H-cyclopenta[b]furan-6-one is a heterocyclic organic compound characterized by a fused ring structure consisting of a cyclopentane ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentenone derivatives, which undergo cyclization in the presence of catalysts such as manganese triflate and tert-butyl hydroperoxide at room temperature in water . This method offers high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities with high purity. Companies like ChemScene provide this compound with a purity greater than 98% .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-6H-cyclopenta[b]furan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese triflate and tert-butyl hydroperoxide, as well as reducing agents and various catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-6H-cyclopenta[b]furan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one involves its interaction with specific molecular targets and pathways. The compound can form complexes with various enzymes and proteins, affecting their activity. For example, it can inhibit certain bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring structure but contains a nitrogen atom in the ring.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another similar compound with a pyridine ring instead of a furan ring.
Uniqueness
4,5-Dihydro-6H-cyclopenta[b]furan-6-one is unique due to its specific ring structure and the presence of an oxygen atom in the furan ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H6O2 |
---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
4,5-dihydrocyclopenta[b]furan-6-one |
InChI |
InChI=1S/C7H6O2/c8-6-2-1-5-3-4-9-7(5)6/h3-4H,1-2H2 |
InChI-Schlüssel |
OKFKMPDLRMGGTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.